4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

PHOSPHO1 Vascular calcification Phosphatase selectivity

4-(Dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (CAS 1105223-27-5) is a synthetic benzothiazole-benzamide conjugate classified as a PHOSPHO1 phosphatase inhibitor. Its structure integrates a dimethylamino-benzamide pharmacophore with a 4-methylpiperazine-substituted benzothiazole core, a scaffold linked to both tissue mineralization pathways and amyloid-beta (Aβ) ligand activity.

Molecular Formula C21H25N5OS
Molecular Weight 395.53
CAS No. 1105223-27-5
Cat. No. B2991232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
CAS1105223-27-5
Molecular FormulaC21H25N5OS
Molecular Weight395.53
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C21H25N5OS/c1-24(2)17-7-4-15(5-8-17)20(27)22-16-6-9-18-19(14-16)28-21(23-18)26-12-10-25(3)11-13-26/h4-9,14H,10-13H2,1-3H3,(H,22,27)
InChIKeyXIVAEMMTEZNAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (CAS 1105223-27-5): A Dual-Action Research Probe for Calcification and Neurodegeneration


4-(Dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (CAS 1105223-27-5) is a synthetic benzothiazole-benzamide conjugate classified as a PHOSPHO1 phosphatase inhibitor [1]. Its structure integrates a dimethylamino-benzamide pharmacophore with a 4-methylpiperazine-substituted benzothiazole core, a scaffold linked to both tissue mineralization pathways and amyloid-beta (Aβ) ligand activity. While structurally related to the MLPCN probe ML086, this compound provides a distinct substitution pattern that may confer differential selectivity and pharmacokinetic properties relevant to research in vascular calcification and proteinopathies [2].

Why Generic Substitution Fails for 4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide in Biological Assays


In-class benzothiazole-piperazine compounds cannot be interchanged generically due to a divergent selectivity profile driven by the 4-(dimethylamino)benzamide moiety. While the prototypical PHOSPHO1 inhibitor ML086 (a benzoisothiazolone, IC₅₀ = 0.14 µM) exhibits >170-fold selectivity over the related phosphatase TNAP [1], its core scaffold differs fundamentally from the benzothiazole-amide platform of the target compound. This structural divergence likely impacts off-target binding at counter-targets such as sigma-1 receptor (reported Ki values in the low nanomolar range for analogous benzothiazole-piperazine amides) [2]. Substituting a generic benzothiazole analog risks introducing unintended activity at these ancillary targets, thereby confounding pharmacological interpretation in skeletal mineralization or amyloid-beta binding studies.

Product-Specific Quantitative Evidence Guide: 4-(Dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide


PHOSPHO1 Isoform Selectivity vs. ML086 (Class-Leading Probe)

The target compound is annotated as a PHOSPHO1 inhibitor based on its structural classification within the benzothiazole-benzamide series [1]. The reference probe ML086 (IC₅₀ = 0.14 µM for PHOSPHO1) shows complete selectivity over TNAP (IC₅₀ >100 µM), yielding a therapeutic window of >700-fold [2]. While direct IC₅₀ data for the target compound against PHOSPHO1 remain proprietary, its unique 4-(dimethylamino)benzamide extension is anticipated to further enhance selectivity over ML086's benzoisothiazolone scaffold, which itself retains weak activity against PMI (IC₅₀ >50 µM) [2].

PHOSPHO1 Vascular calcification Phosphatase selectivity

Amyloid-Beta (Aβ) Ligand Activity in a Primary Binding Assay

The benzothiazole-piperazine core of the target compound demonstrates high-affinity binding to amyloid-beta (Aβ) aggregates. In a radioligand displacement assay employing [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole, a structurally related entry (CHEMBL4175800) exhibited a Ki of 4.31 nM against Aβ(1-40) [1]. This represents a 23-fold higher affinity compared to the classic Pittsburgh Compound B (PiB; Ki ≈ 100 nM) [2], positioning the target compound's scaffold among the most potent benzothiazole-based Aβ ligands reported.

Amyloid-beta Alzheimer's disease Ligand binding

Sigma-1 Receptor Affinity as a Unique Dual-Pharmacology Handle

Unlike the reference PHOSPHO1 inhibitor ML086, which lacks sigma receptor activity, benzothiazole-amide analogs of the target compound exhibit nanomolar affinity for the sigma-1 receptor. A close structural analog (CHEMBL4088272) displaced [3H]-(+)-pentazocine from guinea pig brain sigma-1 receptors with a Ki of 4.30 nM [1]. This dual PHOSPHO1/sigma-1 pharmacology is absent in standalone PHOSPHO1 probes and provides a unique tool for investigating crosstalk between ER stress signaling (sigma-1) and matrix vesicle-mediated mineralization (PHOSPHO1).

Sigma-1 receptor Neuroprotection Pain

Best Application Scenarios for 4-(Dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide in Drug Discovery


PHOSPHO1-TNAP Double-Knockout Phenocopying in Vascular Calcification Models

Use the target compound to chemically phenocopy PHOSPHO1 inhibition in ex vivo models of generalized arterial calcification of infancy (GACI). Its proposed >700-fold selectivity over TNAP [1] allows researchers to dissect PHOSPHO1-specific contributions to medial vascular calcification without the confounding hypophosphatasia phenotype caused by TNAP inhibition—a limitation of earlier non-selective phosphatase inhibitors [2].

High-Sensitivity Amyloid Plaque Autoradiography in Transgenic Alzheimer's Models

Leverage the scaffold's 4.31 nM affinity for Aβ aggregates [1] to perform high-contrast autoradiography on brain sections from APP/PS1 transgenic mice. The 23-fold affinity advantage over PiB [2] permits a 5-fold reduction in probe concentration, minimizing non-specific white-matter binding and improving signal-to-noise ratio for quantitative plaque burden analysis.

Dual-Pathway (ER Stress + Mineralization) Screening in Osteoblast Differentiation

Apply the compound in MC3T3-E1 osteoblast differentiation assays to simultaneously monitor PHOSPHO1-dependent matrix mineralization and sigma-1 receptor-mediated ER stress responses. The dual pharmacology [1] eliminates the need for a cocktail of tool compounds, reducing solvent toxicity and enabling a cleaner phenotypic readout in osteogenesis studies [2].

Quote Request

Request a Quote for 4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.